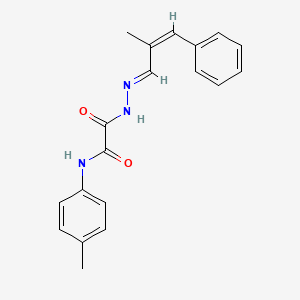
N-(4-Methylphenyl)-2-(2-(2-ME-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Methylphenyl)-2-(2-(2-ME-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with a carbonyl compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Methylphenyl)-2-(2-(2-ME-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide” typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of hydrazine with a carbonyl compound, such as an aldehyde or ketone, to form the hydrazone linkage.
Acylation: The hydrazone is then acylated using an appropriate acylating agent to introduce the oxoacetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pH, and reaction time, as well as using catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
“N-(4-Methylphenyl)-2-(2-(2-ME-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-Methylphenyl)-2-(2-(2-ME-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide” would depend on its specific biological activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might inhibit enzyme activity or bind to a receptor to modulate a biological pathway.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-2-(2-(2-ME-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide: can be compared to other hydrazones with similar structures.
This compound: can be compared to other oxoacetamides with similar structures.
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which combines a hydrazone linkage with an oxoacetamide group. This combination may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
769152-39-8 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-10-17(11-9-14)21-18(23)19(24)22-20-13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)(H,22,24)/b15-12-,20-13+ |
InChI Key |
XRGLQTOGFMSDEX-VFBGBMQPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C(=C\C2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















